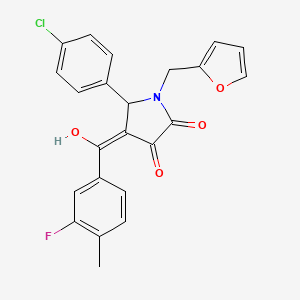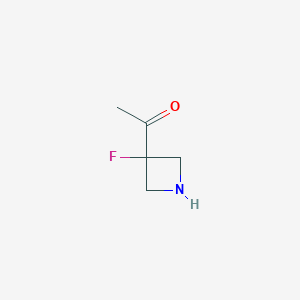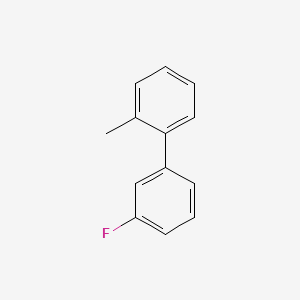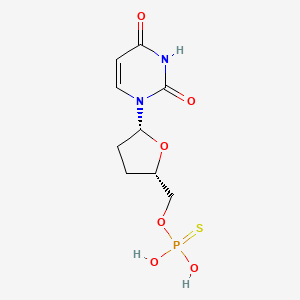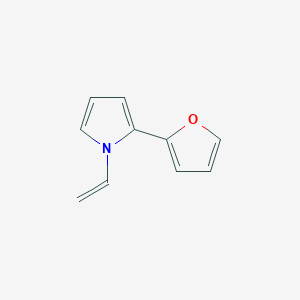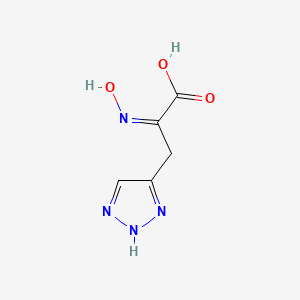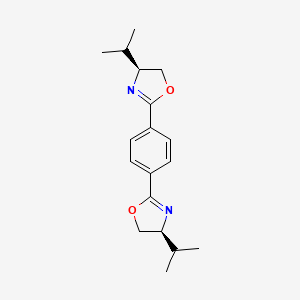
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with (S)-4-isopropyl-4,5-dihydrooxazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 1,4-bis((S)-4-isopropyl-oxazol-2-yl)benzene.
Reduction: Formation of this compound amines.
Substitution: Formation of nitro or halogenated derivatives of the benzene core.
科学研究应用
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is primarily related to its ability to act as a chiral ligand. The oxazoline rings can coordinate to metal centers, forming chiral complexes that can catalyze various asymmetric transformations. The benzene core provides a rigid framework that enhances the stability and selectivity of these complexes. The molecular targets and pathways involved depend on the specific reaction and metal center used.
相似化合物的比较
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.
1,4-Bis(phenylethynyl)benzene: Utilized in the synthesis of blue phase liquid crystal compositions.
Uniqueness
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral nature and the presence of oxazoline rings, which provide distinct coordination properties and enhance its utility in asymmetric catalysis. The combination of chirality and structural rigidity makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
(4S)-4-propan-2-yl-2-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-5-7-14(8-6-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1 |
InChI 键 |
VMASKUSCFFTGHY-HZPDHXFCSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


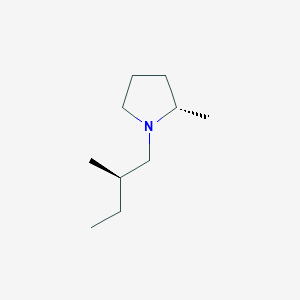
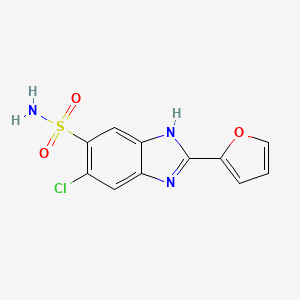
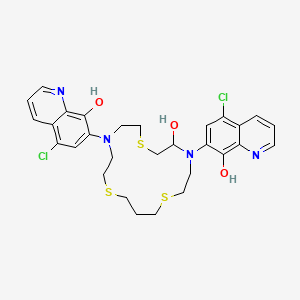
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
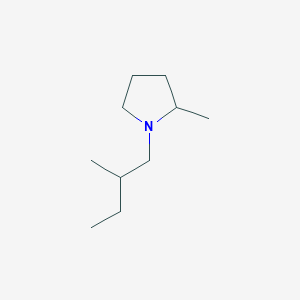
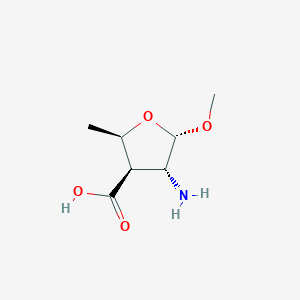
![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
